2-(6-Chloropyridin-3-YL)acetaldehyde
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Overview
Description
2-(6-Chloropyridin-3-YL)acetaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 6th position and an acetaldehyde group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-YL)acetaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(6-Chloropyridin-3-YL)acetic acid.
Reduction: 2-(6-Chloropyridin-3-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-3-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-YL)acetaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis. In biological systems, the compound may interact with enzymes that process aldehydes, influencing metabolic pathways.
Comparison with Similar Compounds
2-(6-Chloropyridin-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(6-Chloropyridin-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(6-Chloropyridin-3-YL)methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness: 2-(6-Chloropyridin-3-YL)acetaldehyde is unique due to its aldehyde functional group, which makes it highly reactive and suitable for various chemical transformations. This reactivity is not as pronounced in its alcohol or carboxylic acid counterparts, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H6ClNO |
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Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |
InChI Key |
GWBWOJOBHIQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC=O)Cl |
Origin of Product |
United States |
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